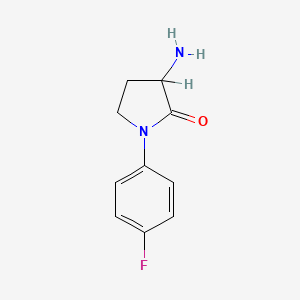

3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds structurally related to 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one often involves multicomponent reactions, demonstrating the versatility and complexity of synthetic organic chemistry. For example, the synthesis of 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1 H)-one was achieved through a multicomponent reaction involving 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and serine, showcasing the complexity and the synthetic utility of fluorophenyl compounds (Sharma et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds is characterized by various intra- and inter-molecular interactions. For instance, the crystal structure of a related compound was stabilized by C-H…O intra-hydrogen bonds, N-H…O, and O-H…N inter-hydrogen bonds, which are crucial for the stability and reactivity of these molecules (Sharma et al., 2013).

Chemical Reactions and Properties

Compounds in this category often participate in diverse chemical reactions, reflecting their reactivity and potential for further transformation. For example, the electrophilic fluorination of a trimethylstannyl precursor to synthesize a candidate for imaging dopamine D4 receptors illustrates the chemical versatility and potential application of fluorinated pyrrolidin-2-one derivatives in medicinal chemistry (Eskola et al., 2002).

Physical Properties Analysis

The physical properties of 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one and related compounds, such as solubility and thermal stability, are influenced by their molecular structure. For instance, polyimides derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine showed good solubility in common organic solvents and high thermal stability, highlighting the importance of structural features in determining material properties (Huang et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity and binding affinity to biological targets, are central to the application of these compounds in drug design and material science. For instance, the synthesis and characterization of organosoluble, thermal stable, and hydrophobic polyimides derived from pyrrolidin-2-one-based diamines illustrate how the manipulation of chemical structures can lead to materials with desirable properties for specific applications (Huang et al., 2017).

Applications De Recherche Scientifique

Crystal Structure and Synthesis

The compound has been synthesized in various forms for structural analysis and potential applications in materials science. For instance, 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1 H )-one was synthesized using a multicomponent reaction. This molecule is essentially planar, except for one of the pyrrolidin rings, and exhibits supermolecular assembly stabilized by ᴨ-ᴨ interactions and hydrogen bonds (Sharma et al., 2013).

Kinase Inhibition and Potential Therapeutic Uses

The compound's derivatives have been identified as potent and selective Met kinase inhibitors. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides show improved enzyme potency and selectivity, with demonstrated tumor stasis in Met-dependent human gastric carcinoma xenograft models (Schroeder et al., 2009).

Molecular Docking and Drug Development

The compound and its derivatives have been explored for their potential in drug development. Docking studies of certain derivatives with c-Met kinase revealed insights into the molecular features contributing to high inhibitory activity. These studies help in understanding the orientations and preferred active conformations of inhibitors, which is crucial for drug development (Caballero et al., 2011).

Nonlinear Optics and Material Science

Some derivatives of the compound have been investigated for their role in nonlinear optics. The synthesis, characterization, and reactivity study of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, for example, included an analysis of its hyperpolarizability, indicating potential applications in nonlinear optics and material science (Murthy et al., 2017).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-amino-1-(4-fluorophenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c11-7-1-3-8(4-2-7)13-6-5-9(12)10(13)14/h1-4,9H,5-6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSAHUFPNCNCJLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1N)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90967496 |

Source

|

| Record name | 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one | |

CAS RN |

5301-36-0 |

Source

|

| Record name | 2-Pyrrolidinone, 3-amino-1-(p-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005301360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.